molecular formula C9H7NO3 B189195 2-(1,2-Benzisoxazol-3-yl)acetic acid CAS No. 4865-84-3

2-(1,2-Benzisoxazol-3-yl)acetic acid

Cat. No. B189195
Key on ui cas rn: 4865-84-3
M. Wt: 177.16 g/mol
InChI Key: BVSIAYQIMUUCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262304B2

Procedure details

A mixture of hydroxylamine sulfate (344.0 g), water (904 ml) and a 25% aqueous sodium hydroxide solution (456 ml) is stirred, and thereto are added 4-hydroxycoumarin (168.0 g) and ethylenediaminetetraacetic acid disodium salt dihydrate (3.2 g), and the mixture is stirred with heating at 84° C.-86° C. for 4 hours. The reaction mixture is cooled, and thereto is added 1,2-dichloroethane (240 ml). The mixture is stirred, and the aqueous layer is collected. The pH value of the aqueous layer is adjusted to pH 1-2 with 25% sulfuric acid, and the precipitated crystals are collected by filtration, washed with water, and dried with air at 60° C. for 15 hours to give 1,2-benzisoxazole-3-acetic acid (170.4 g).
Quantity
344 g
Type
reactant
Reaction Step One
Name
Quantity
904 mL
Type
reactant
Reaction Step One
Quantity
456 mL
Type
reactant
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Three
Name
ethylenediaminetetraacetic acid disodium salt dihydrate
Quantity
3.2 g
Type
catalyst
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][OH:7].[OH2:8].[OH-:9].[Na+].O[C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)O[C:14](=O)[CH:13]=1>O.O.[Na+].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC([O-])=O)CC([O-])=O.ClCCCl>[O:7]1[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:21]=2[C:12]([CH2:13][C:14]([OH:9])=[O:8])=[N:6]1 |f:0.1,3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
344 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
904 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
456 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
168 g
Type
reactant
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Name
ethylenediaminetetraacetic acid disodium salt dihydrate
Quantity
3.2 g
Type
catalyst
Smiles
O.O.[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating at 84° C.-86° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
STIRRING
Type
STIRRING
Details
The mixture is stirred
CUSTOM
Type
CUSTOM
Details
the aqueous layer is collected
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried with air at 60° C. for 15 hours
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 170.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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